3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide
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Overview
Description
3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-5-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring substituted with a benzyl group and a propanamide moiety attached to a methoxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-5-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated piperazine is reacted with 2-methoxy-5-methylphenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-5-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-5-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHYLPHENYL)PROPANAMIDE: Lacks the methoxy group, which may affect its binding affinity and biological activity.
3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-4-METHYLPHENYL)PROPANAMIDE: The position of the methyl group is different, potentially altering its chemical properties and reactivity.
Uniqueness
3-(4-BENZYLPIPERAZINO)-N~1~-(2-METHOXY-5-METHYLPHENYL)PROPANAMIDE is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, binding affinity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C22H29N3O2/c1-18-8-9-21(27-2)20(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
InChI Key |
LSGWPOWQYDRUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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